molecular formula C16H17N5O4 B7093438 Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate

Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate

Cat. No.: B7093438
M. Wt: 343.34 g/mol
InChI Key: DHIRLPQGAFRWDF-UHFFFAOYSA-N
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Description

Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a nitro group, a pyrimidinylpiperidine moiety, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the pyridine ring.

    Piperidinylation: Attachment of the pyrimidinylpiperidine moiety to the pyridine ring.

    Esterification: Formation of the methyl ester group.

Each of these steps requires specific reagents and conditions. For example, nitration may involve the use of nitric acid and sulfuric acid under controlled temperatures. Piperidinylation might require the use of a base such as sodium hydride and a suitable solvent like dimethylformamide (DMF). Esterification can be achieved using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automation can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products

    Reduction: Amino derivative of the original compound.

    Substitution: Carboxylic acid derivative.

    Oxidation: N-oxide derivative.

Scientific Research Applications

Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The pyrimidinylpiperidine moiety may interact with specific molecular targets, such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitro-6-(4-pyridin-2-ylpiperidin-1-yl)pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate is unique due to the combination of its functional groups and the specific arrangement of atoms. The presence of both a nitro group and a pyrimidinylpiperidine moiety provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-25-16(22)12-3-4-13(21(23)24)15(19-12)20-9-5-11(6-10-20)14-17-7-2-8-18-14/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIRLPQGAFRWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N2CCC(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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